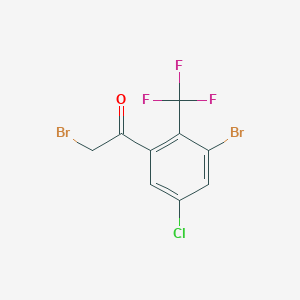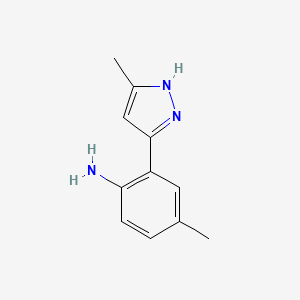
4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate aldehydes under specific conditions. One common method involves a three-component reaction catalyzed by sodium acetate at room temperature . The reaction proceeds as follows:
Reactants: 3-methyl-1-phenyl-5-pyrazolone, aldehydes, and sodium acetate.
Conditions: Room temperature, methanol as the solvent.
Procedure: The reactants are mixed and stirred at room temperature until the reaction is complete. The product is then isolated by filtration and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-propyl-2H-pyrazol-3-ylamine: Similar structure but with a propyl group instead of a phenyl group.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings connected by a methylene bridge.
Uniqueness
4-Methyl-2-(5-methyl-2H-pyrazol-3-yl)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylamine moiety allows for additional interactions and modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-methyl-2-(5-methyl-1H-pyrazol-3-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-7-3-4-10(12)9(5-7)11-6-8(2)13-14-11/h3-6H,12H2,1-2H3,(H,13,14) |
Clave InChI |
DVFGPCGFUMJVSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)C2=NNC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,13S,14S,17R)-17-acetyl-1,2,7,8,13,15,16,17-octahydro-17-hydroxy-13-methyl-4H-cyclopenta[a]phenanthren-3(6H,12H,14H)-one](/img/structure/B13725628.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
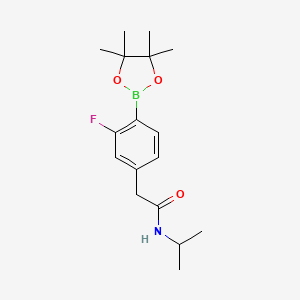
![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)
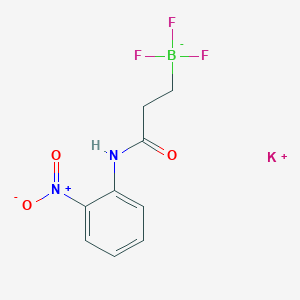

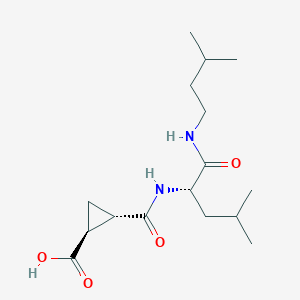
![1-[1-(5-Bromo-2-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13725686.png)

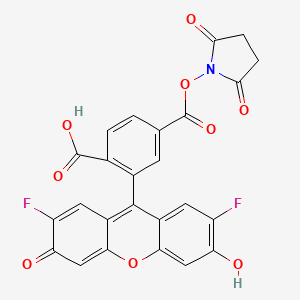
![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)
